6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE
Description
6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
6,8-dimethyl-3-(2-phenylethynyl)pyrimido[4,5-c]pyridazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-19-14-13(15(21)20(2)16(19)22)10-12(17-18-14)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELHQWFDUMXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N=N2)C#CC3=CC=CC=C3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. Two main routes have been proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines . The first route involves acylation followed by cyclization using NH4OAc, while the second route involves reductive amination of the acetyl group followed by cyclization with DMF-DMA or HC(OEt)3 .
Chemical Reactions Analysis
6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NH4OAc, DMF-DMA, and HC(OEt)3 . The major products formed from these reactions are pyrimido[4,5-d]pyrimidine derivatives with different substituents at positions 2 and 7 .
Scientific Research Applications
This compound has shown potential in various scientific research applications. Pyridazine and its derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory activities . They are also used as plant growth regulators and crop-protecting agents . The unique structure of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE makes it a valuable scaffold for the development of new pharmacologically active compounds .
Mechanism of Action
The mechanism of action of 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE involves its interaction with various molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions lead to the modulation of various biological processes, including cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar compounds to 6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE include other pyridazine derivatives such as pyridazinone and pyrimidothienopyridazine . These compounds share similar pharmacological activities but differ in their specific molecular structures and substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
